molecular formula C14H14N4OS B5834224 1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

Cat. No.: B5834224
M. Wt: 286.35 g/mol
InChI Key: CRXDVWLRRJVTRL-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a synthetic organic compound that features an indole ring and a triazole ring connected via a sulfanyl-ethanone linker. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves multi-step organic reactions:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Linking the Rings: The indole and triazole rings are linked via a sulfanyl-ethanone linker, which can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-yl)-ethanone: Lacks the sulfanyl group.

    1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propanone: Has a propanone linker instead of ethanone.

Uniqueness

1-(2-Methyl-1H-indol-3-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is unique due to its specific combination of indole and triazole rings linked by a sulfanyl-ethanone linker, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-13(10-5-3-4-6-11(10)16-9)12(19)7-20-14-17-15-8-18(14)2/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXDVWLRRJVTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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